molecular formula C10H18O2 B15177523 1,4-Dipropoxybut-2-yne CAS No. 69704-27-4

1,4-Dipropoxybut-2-yne

Cat. No.: B15177523
CAS No.: 69704-27-4
M. Wt: 170.25 g/mol
InChI Key: ZCTCHUYEFFCKCW-UHFFFAOYSA-N
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Description

1,4-Dipropoxybut-2-yne is an organic compound with the molecular formula C10H18O2 It is characterized by the presence of two propoxy groups attached to a butyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dipropoxybut-2-yne can be synthesized through the reaction of 1,4-butynediol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

1,4-Butynediol+2Propyl BromideThis compound+2HBr\text{1,4-Butynediol} + 2 \text{Propyl Bromide} \rightarrow \text{this compound} + 2 \text{HBr} 1,4-Butynediol+2Propyl Bromide→this compound+2HBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dipropoxybut-2-yne undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound can yield 1,4-dipropoxybutane using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the propoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium alkoxides (NaOR) in aprotic solvents.

Major Products:

    Oxidation: Corresponding carbonyl compounds (e.g., aldehydes or ketones).

    Reduction: 1,4-Dipropoxybutane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Dipropoxybut-2-yne has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dipropoxybut-2-yne depends on the specific chemical reactions it undergoes. For instance, in oxidation reactions, the compound’s alkyne group is converted to carbonyl groups through the addition of oxygen atoms. In reduction reactions, the alkyne group is hydrogenated to form an alkane. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

    1,4-Butynediol: A precursor in the synthesis of 1,4-Dipropoxybut-2-yne.

    1,4-Dipropoxybutane: A reduced form of this compound.

    2-Butyne-1,4-diol: Another compound with a similar butyne backbone but different functional groups.

Uniqueness: this compound is unique due to its specific combination of propoxy groups and a butyne backbone, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

69704-27-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1,4-dipropoxybut-2-yne

InChI

InChI=1S/C10H18O2/c1-3-7-11-9-5-6-10-12-8-4-2/h3-4,7-10H2,1-2H3

InChI Key

ZCTCHUYEFFCKCW-UHFFFAOYSA-N

Canonical SMILES

CCCOCC#CCOCCC

Origin of Product

United States

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